N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine
Overview
Description
N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine is a synthetic organic compound with the molecular formula C9H8FNO2 It is characterized by the presence of a fluorine atom on the benzopyran ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine typically involves the reaction of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorine atom on the benzopyran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom may enhance the compound’s stability and bioavailability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- 6-fluoro-4-hydroxychromane-2-carboxylic acid
Uniqueness
N-(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine is unique due to the presence of both a fluorine atom and a hydroxylamine group on the benzopyran ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(NE)-N-(8-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-2-6-8(11-12)4-5-13-9(6)7/h1-3,12H,4-5H2/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOMMTJRFCSXNT-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=NO)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=C(/C1=N/O)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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